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Compound of Interest

Compound Name: Antifungal agent 63

Cat. No.: B12395591 Get Quote

A direct comparative analysis of the toxicity profiles of Antifungal agent 63 and ketoconazole

is not feasible at this time due to the absence of publicly available toxicological data for

Antifungal agent 63. Extensive searches for peer-reviewed studies, clinical trial data, and

other scientific literature did not yield any specific information regarding the cytotoxicity,

hepatotoxicity, or cardiotoxicity of a compound identified as "Antifungal agent 63."

This guide will, therefore, provide a comprehensive overview of the well-documented toxicity

profile of ketoconazole, which can serve as a benchmark for comparison should data on

Antifungal agent 63 become available. The information presented herein is intended for

researchers, scientists, and drug development professionals.

Ketoconazole: A Review of its Toxicity Profile
Ketoconazole is an imidazole antifungal agent that has been widely used for the treatment of

various fungal infections. However, its systemic use has been significantly restricted due to a

well-established risk of serious toxicity.[1][2][3] The primary toxicities associated with

ketoconazole are hepatotoxicity, cardiotoxicity, and cytotoxicity.

Hepatotoxicity of Ketoconazole
Ketoconazole-associated hepatotoxicity is a significant concern and a primary reason for the

limitations on its oral use.[4][5][6][7] The incidence of liver injury associated with ketoconazole
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has been reported to be between 3.6% and 4.2%.[4][7][8] This liver damage can range from

asymptomatic elevations in liver enzymes to severe, and in rare cases, fatal fulminant hepatitis.

[9] The mechanism of hepatotoxicity is not fully understood but is thought to involve metabolic

and idiosyncratic reactions.[5] Off-label use and higher doses may increase the risk of liver

damage.[4][7][8]

Cardiotoxicity of Ketoconazole
Ketoconazole has been linked to cardiotoxicity, specifically the prolongation of the QT interval,

which can lead to life-threatening arrhythmias such as Torsades de Pointes.[10][11] This effect

is primarily due to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium

channels.[10][11][12][13] Studies have shown that ketoconazole directly inhibits hERG channel

currents and can also disrupt the trafficking of the hERG protein to the cell surface.[11][12][13]

Cytotoxicity of Ketoconazole
Ketoconazole has demonstrated cytotoxic effects in various cell lines, including malignant cells.

[14][15][16] The cytotoxicity is dose- and time-dependent.[14] For instance, studies have

reported IC90 (concentration inhibiting 90% of colony growth) values in the range of 7.25 to 40

µg/mL in different cancer cell lines.[14] In human hepatocytes and HepG2 cells, dose-

dependent cytotoxicity has been observed with IC50 values around 50-58 µM.[17]

Quantitative Toxicity Data for Ketoconazole
The following tables summarize the quantitative data on the cytotoxicity and cardiotoxicity of

ketoconazole from various studies.

Table 1: Cytotoxicity of Ketoconazole in Malignant Cell Lines
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Cell Line Cancer Type IC90 (µg/mL)

MCF 7 Human Breast Cancer 7.25

T 47 D Human Breast Cancer 9.0

MiaPaCa Human Pancreatic Carcinoma 10.0

COLO 357 Human Pancreatic Carcinoma 9.5

HCT 8
Human Colonic

Adenocarcinoma
27.1

DU 145 Human Prostatic Cancer 40.0

AR 42 J Rat Pancreatic Carcinoma 9.0

L1210 Murine Leukemia 8.6

Data from Rochlitz et al., 1988.

[14]

Table 2: Cytotoxicity of Ketoconazole in Human Cell Lines

Cell Line Assay IC50 (µM)

LS174T MTT
50.3 (racemic), 52.7 ((+)-KET),

57.5 ((-)-KET)

Data from Gaborik et al., 2014.

[17]

Table 3: Cardiotoxicity of Ketoconazole (hERG Channel Inhibition)
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Expression System Assay IC50 (µM)

HEK293 cells Whole-cell patch-clamp 1.92

Xenopus oocytes Two-microelectrode recording 49

Data from Taglialatela et al.,

1998 and Kang et al., 2008.

[10][12]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for

replication and comparison.

Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity.

Cell Seeding: Cells (e.g., HepG2, LS174T) are seeded into 96-well plates at a specific

density and allowed to adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compound (e.g., ketoconazole) and a vehicle control for a specified period (e.g., 24 hours).

MTT Incubation: After the incubation period, the medium is replaced with fresh medium

containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a further 2-4

hours to allow for the formation of formazan crystals.

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to

dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50

value is calculated.
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hERG Potassium Channel Assay (Whole-Cell Patch-
Clamp)
The whole-cell patch-clamp technique is used to measure the ion currents through the hERG

channels expressed in a suitable cell line (e.g., HEK293).

Cell Preparation: HEK293 cells stably expressing the hERG channel are cultured on

coverslips.

Recording Setup: A coverslip is transferred to a recording chamber on the stage of an

inverted microscope and perfused with an external solution. Patch pipettes are filled with an

internal solution.

Seal Formation: A high-resistance seal (giga-seal) is formed between the patch pipette and

the cell membrane.

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to achieve the

whole-cell configuration, allowing for control of the intracellular environment and

measurement of the total current from the cell.

Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. For

example, cells are held at a holding potential, depolarized to a specific voltage to activate the

channels, and then repolarized to measure the tail current.

Drug Application: The test compound is applied to the cells via the perfusion system.

Data Acquisition and Analysis: The hERG currents are recorded before and after drug

application. The percentage of current inhibition is calculated, and the IC50 value is

determined by fitting the concentration-response data to a Hill equation.[13]

Visualizations
The following diagrams illustrate the experimental workflow for toxicity testing and the signaling

pathway associated with ketoconazole's cardiotoxicity.
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Caption: Experimental workflows for cytotoxicity and cardiotoxicity testing.
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Caption: Mechanism of ketoconazole-induced cardiotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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antifungal-agent-63-and-ketoconazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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